molecular formula C8H11ClN2O B1531776 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2167802-33-5

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1531776
CAS RN: 2167802-33-5
M. Wt: 186.64 g/mol
InChI Key: FVULRBQNFMVWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CPMC) is a cyclic methylene compound with a chloro-pyrazole substituent. It is a synthetic molecule with an interesting structure that has been studied for its potential applications in various scientific fields. CPMC has been studied for its potential use as a therapeutic agent, an insecticide, an anti-fouling agent, and a synthetic catalyst. In addition, CPMC has been studied for its potential use in the synthesis of other compounds, as well as its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Characterization

The compound 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has not been directly mentioned in the papers retrieved. However, research involving closely related pyrazole derivatives offers insights into the broader context of scientific inquiry relevant to such chemicals. For example, the identification, synthesis, and characterization of novel pyrazole derivatives highlight the ongoing exploration of these compounds for various applications, including their potential as research chemicals and their structural and analytical characterization (McLaughlin et al., 2016; Franz et al., 2017).

Crystal Structure and Analytical Studies

Research on pyrazole derivatives also extends to their crystal structure analysis and Hirshfeld surface analysis, which are crucial for understanding the molecular and electronic structures of these compounds. Such studies facilitate the exploration of their potential applications in various fields, including medicinal chemistry and materials science (Naveen et al., 2021).

Application in Coordination Chemistry

The study of Schiff base ligands containing cyclobutane rings and their coordination chemistry with transition metals like Co(II), Cu(II), Ni(II), and Zn(II) reveals the potential application of these compounds in developing new materials with antimicrobial properties (Cukurovalı et al., 2002). This indicates the versatility of cyclobutane-containing compounds in synthesizing coordination complexes with potential practical applications.

Antimicrobial Activity

Furthermore, research into the synthesis and antimicrobial activities of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety demonstrates the ongoing efforts to discover novel compounds with potential therapeutic applications (Siddiqui et al., 2013). These studies are part of a broader quest to develop new antimicrobial agents in response to the growing challenge of antibiotic resistance.

properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-7-4-10-11(5-7)6-8(12)2-1-3-8/h4-5,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULRBQNFMVWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=C(C=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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